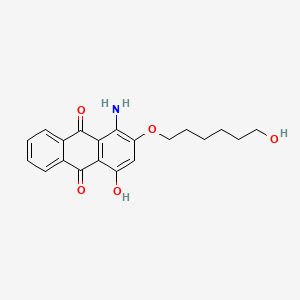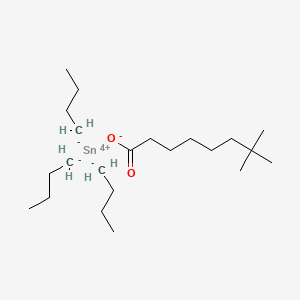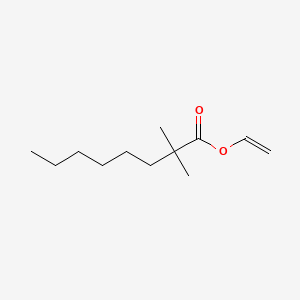![molecular formula C9H10N2O2S B1616250 N-(7-OXO-4,5,6,7-TETRAHIDROBENZO[D]TIAZOL-2-IL)ACETAMIDA CAS No. 154404-97-4](/img/structure/B1616250.png)
N-(7-OXO-4,5,6,7-TETRAHIDROBENZO[D]TIAZOL-2-IL)ACETAMIDA
Descripción general
Descripción
N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE is a useful research compound. Its molecular formula is C9H10N2O2S and its molecular weight is 210.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica: Agentes Antitumorales y Citotóxicos
Los derivados de tiazol, incluyendo N-(7-OXO-4,5,6,7-TETRAHIDROBENZO[D]TIAZOL-2-IL)ACETAMIDA, han sido estudiados por su potencial como agentes antitumorales y citotóxicos . La estructura del compuesto permite la interacción con varios objetivos biológicos, lo que puede aprovecharse para diseñar fármacos que combaten las células cancerosas mientras se minimizan los efectos secundarios.
Terapias Neuroprotectoras
El anillo de tiazol, un componente central de este compuesto, se asocia con propiedades neuroprotectoras . Se está llevando a cabo investigación para explorar su uso en el tratamiento de enfermedades neurodegenerativas, como el Alzheimer y el Parkinson, mediante la protección de las células neuronales del daño.
Aplicaciones Antiinflamatorias y Analgésicas
Los compuestos con una porción de tiazol han mostrado actividades antiinflamatorias y analgésicas significativas . Esto hace que this compound sea un candidato para el desarrollo de nuevos medicamentos para aliviar el dolor con menos efectos secundarios que las opciones actuales.
Fármacos Antimicrobianos y Antifúngicos
Se sabe que el anillo de tiazol contribuye a la eficacia antimicrobiana y antifúngica . Este compuesto podría sintetizarse en medicamentos que ayudan a combatir las infecciones causadas por cepas resistentes de bacterias y hongos.
Aplicaciones Ambientales: Biocidas y Fungicidas
Más allá de las aplicaciones médicas, los derivados de tiazol se utilizan en entornos ambientales como biocidas y fungicidas . Se pueden formular en productos que controlan organismos nocivos en la agricultura y protegen los cultivos.
Industria Química: Aceleradores de Reacción
En la industria química, los compuestos de tiazol actúan como aceleradores de reacción . Pueden aumentar la velocidad de las reacciones químicas, lo cual es crucial en los procesos de fabricación para mejorar la eficiencia y reducir los costos.
Síntesis de Fármacos de Azufre
Los fármacos de azufre, que son vitales en el tratamiento de infecciones bacterianas, se pueden sintetizar utilizando derivados de tiazol como materiales de partida . La estructura de este compuesto proporciona un marco para crear una variedad de medicamentos a base de azufre.
Desarrollo de Medicamentos Antivirales
Dada la actividad biológica de los compuestos de tiazol, existe potencial para que this compound se utilice en la síntesis de fármacos antivirales . Estos podrían ser particularmente útiles en el tratamiento de enfermedades causadas por virus envueltos.
Mecanismo De Acción
Target of Action
Similar compounds bearing the benzo[d]thiazole core have been reported to interact with a number of lipophilic amino acids .
Mode of Action
It’s worth noting that similar compounds have shown promising inhibitory activities towards certain bacterial systems . These compounds bind to the active site of the bacterial quorum sensing system with better affinity compared to reference compounds .
Biochemical Pathways
Similar compounds have been found to inhibit bacterial quorum sensing pathways . Bacteria use these pathways to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
Similar compounds have shown promising inhibitory activities towards certain bacterial systems , suggesting potential antimicrobial effects.
Análisis Bioquímico
Biochemical Properties
N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as PDK1 and LDHA, which are involved in glucose metabolism . These interactions are essential for its role as an antibacterial, antioxidant, and cytotoxic agent.
Cellular Effects
N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cytotoxic effects on colorectal cancer cells (LoVo and HCT-116) by inhibiting key metabolic enzymes . This compound also exhibits significant antioxidant properties, which can protect cells from oxidative stress.
Molecular Mechanism
The molecular mechanism of N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the colchicine binding site of the tubulin (TUB) domain, showing a good binding affinity . This binding leads to the inhibition of enzymes like PDK1 and LDHA, thereby affecting cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability and efficacy over extended periods, making it a reliable agent for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enzyme inhibition and antioxidant properties. At higher doses, it may cause toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks .
Metabolic Pathways
N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of PDK1 and LDHA affects glucose metabolism, leading to altered metabolic flux and reduced lactate production .
Transport and Distribution
The transport and distribution of N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, thereby affecting its overall efficacy and function .
Subcellular Localization
N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization is essential for its role in inhibiting enzymes and affecting cellular processes .
Propiedades
IUPAC Name |
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-5(12)10-9-11-6-3-2-4-7(13)8(6)14-9/h2-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXUKWLHWFFUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344551 | |
| Record name | N-(7-Oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154404-97-4 | |
| Record name | N-(7-Oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
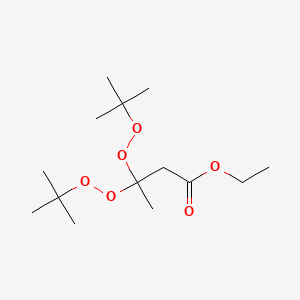
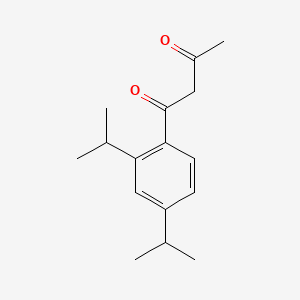

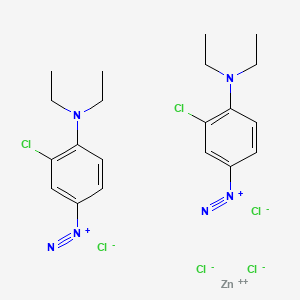
![1-Propanaminium, N-(2-amino-2-oxoethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, chloride](/img/structure/B1616172.png)
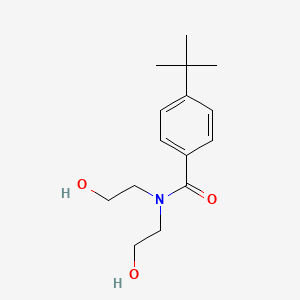

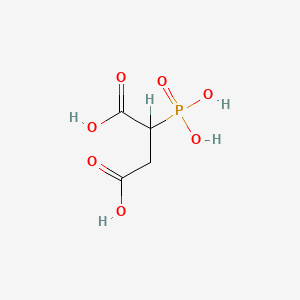

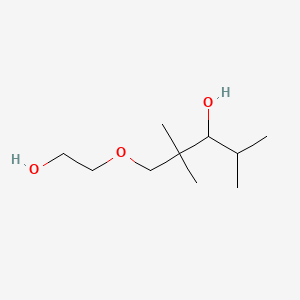
![3-Thiazolidineacetic acid, 5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B1616186.png)
